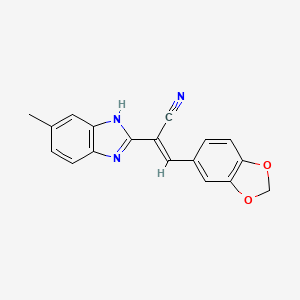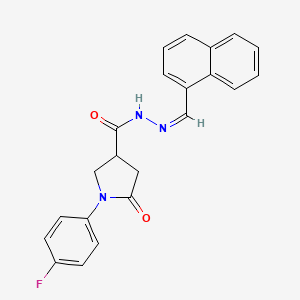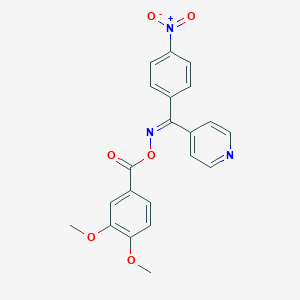
N'-(2-methoxybenzylidene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide
Descripción general
Descripción
N-(2-methoxybenzylidene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide, commonly known as MPHC, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of MPHC is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cell growth and inflammation. MPHC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, MPHC could potentially prevent the spread of cancer cells. MPHC has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation. By inhibiting NF-κB activity, MPHC could potentially reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
MPHC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPHC can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have shown that MPHC can reduce tumor growth and metastasis in animal models of cancer. MPHC has also been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain. In addition, MPHC has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPHC in scientific research is its diverse biological activities, which make it a potentially useful compound for studying various diseases and pathways. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using MPHC in scientific research is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more studies are needed to fully understand the mechanism of action of MPHC and its potential side effects.
Direcciones Futuras
There are several future directions for research on MPHC. One direction is to further investigate its potential use in cancer therapy, including its effects on different types of cancer and its potential use in combination with other therapies. Another direction is to investigate its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, more studies are needed to fully understand the mechanism of action of MPHC and its potential side effects, as well as to develop more effective formulations for its use in scientific research.
Aplicaciones Científicas De Investigación
MPHC has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of cancer research, neurology, and immunology. In cancer research, MPHC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurology, MPHC has been shown to have neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, MPHC has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-17-10-6-5-7-14(17)12-20-21-19(24)15-11-18(23)22(13-15)16-8-3-2-4-9-16/h2-10,12,15H,11,13H2,1H3,(H,21,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBSPGETDNVJL-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(methylthio)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3909560.png)
![(2R*,4S*)-1-[(5-butylpyridin-2-yl)carbonyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3909564.png)

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)
![2-(4-chlorophenoxy)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3909590.png)
![2-{2-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909593.png)
![ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B3909606.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B3909607.png)

![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]butanamide](/img/structure/B3909629.png)
